molecular formula C7H7ClN2 B1354139 2-Chloro-6,7-dihydro-5H-pyrrolo[3,4-B]pyridine CAS No. 810668-57-6

2-Chloro-6,7-dihydro-5H-pyrrolo[3,4-B]pyridine

Cat. No.: B1354139
CAS No.: 810668-57-6
M. Wt: 154.6 g/mol
InChI Key: MSLXPRCFQNRAPN-UHFFFAOYSA-N
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Description

Molecular Geometry and Tautomeric Forms

The molecular architecture of 2-chloro-6,7-dihydro-5H-pyrrolo[3,4-B]pyridine is defined by its unique bicyclic framework consisting of a pyrrole ring fused to a pyridine ring through positions 3 and 4. The compound possesses a saturated ethylene bridge spanning carbons 6 and 7 of the pyrrole portion, creating a partially hydrogenated heterocyclic system. This structural arrangement places the chlorine substituent at the 2-position of the pyridine ring, significantly influencing the overall electronic distribution and molecular properties. The fused ring system creates a rigid planar framework with the saturated bridge introducing some degree of conformational flexibility.

The geometric parameters of this heterocyclic system have been extensively studied through computational methods, revealing important insights into bond lengths, bond angles, and dihedral relationships. The pyridine ring maintains aromatic character with typical carbon-nitrogen and carbon-carbon bond distances, while the partially saturated pyrrole portion exhibits mixed aromatic and aliphatic characteristics. The chlorine substituent at the 2-position creates an electron-withdrawing effect that influences the overall charge distribution throughout the bicyclic framework. This substitution pattern also affects the planarity of the system and introduces specific steric considerations that impact molecular interactions.

Tautomeric considerations for this compound involve potential equilibria between different protonation states and structural arrangements. Studies on related pyrrolo[3,4-b]pyridine systems have demonstrated that tautomerism can occur under specific conditions, particularly involving the nitrogen atoms within the heterocyclic framework. The presence of the chlorine substituent and the partially saturated nature of the pyrrole ring influence tautomeric equilibria by modifying the relative stability of different tautomeric forms. Environmental factors such as solvent polarity and pH can significantly affect these equilibria, leading to variations in the predominant structural form under different conditions.

The molecular geometry analysis reveals that the compound adopts a relatively planar conformation with the chlorine atom positioned out of the ring plane due to its size and electronic properties. The partially saturated ethylene bridge introduces some puckering in the pyrrole portion, creating a slight deviation from complete planarity. This geometric arrangement has important implications for intermolecular interactions and crystal packing arrangements. The spatial positioning of the chlorine substituent creates opportunities for halogen bonding interactions, which have been observed in related chlorinated heterocyclic systems.

Properties

IUPAC Name

2-chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClN2/c8-7-2-1-5-3-9-4-6(5)10-7/h1-2,9H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSLXPRCFQNRAPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(CN1)N=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90463640
Record name 2-CHLORO-6,7-DIHYDRO-5H-PYRROLO[3,4-B]PYRIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90463640
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

810668-57-6
Record name 2-CHLORO-6,7-DIHYDRO-5H-PYRROLO[3,4-B]PYRIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90463640
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-6,7-dihydro-5H-pyrrolo[3,4-B]pyridine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-chloropyridine with a suitable cyclizing agent under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydride, and a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6,7-dihydro-5H-pyrrolo[3,4-B]pyridine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into different hydrogenated derivatives.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can replace the chlorine atom under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

2-Chloro-6,7-dihydro-5H-pyrrolo[3,4-B]pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-6,7-dihydro-5H-pyrrolo[3,4-B]pyridine involves its interaction with specific molecular targets. In medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact pathways depend on the specific derivative and its intended use. For example, derivatives of this compound have been studied for their potential to inhibit kinases involved in cancer cell proliferation .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional versatility of the 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine scaffold allows for diverse substitutions, leading to variations in physicochemical properties, reactivity, and applications. Below is a detailed comparison with five analogs:

Table 1: Structural and Functional Comparison

Compound Name Substituent Position/Group Molecular Formula Molecular Weight Key Applications/Synthesis Notes References
2-Chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine 2-Cl C₇H₇ClN₂ 154.60 Kinase inhibitor intermediates
2-Trifluoromethyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine hydrochloride 2-CF₃ C₈H₈ClF₃N₂ 238.61 Fluorinated analogs for enhanced metabolic stability
3-Fluoro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine hydrochloride 3-F C₇H₈ClFN₂ 178.60 Exploration in PET imaging ligands
3-Chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine hydrochloride 3-Cl C₇H₈Cl₂N₂ 191.06 Structural isomer with distinct electronic effects
2-Chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one 2-Cl, 5-ketone C₇H₅ClN₂O 168.58 Oxidized derivative for lactam synthesis

Key Research Findings

Synthetic Efficiency : The 2-chloro derivative is synthesized via RhIII-catalyzed C–H functionalization, achieving 90% yield under optimized conditions . In contrast, trifluoromethyl analogs require multistep nucleophilic substitutions .

Electronic Effects : Chlorine at the 2-position induces electron withdrawal, enhancing electrophilic reactivity compared to 3-substituted isomers .

Pharmaceutical Relevance : The 5-ketone variant (CAS: 1256811-82-1) is critical for γ-lactam formation, a motif in protease inhibitors .

Safety Profiles : Hydrochloride salts (e.g., 1841081-37-5) exhibit higher aqueous solubility but require stringent handling due to hygroscopicity and irritant hazards .

Biological Activity

2-Chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine (CAS No. 810668-57-6) is a nitrogen-containing heterocyclic compound with significant potential in medicinal chemistry. This article reviews its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula: C7H7ClN2
  • Molecular Weight: 154.60 g/mol
  • CAS Number: 810668-57-6
  • Structural Features: The compound features a pyrrolo[3,4-b]pyridine core with a chlorine substituent at the 2-position, which is crucial for its biological activity.

Biological Activity Overview

The biological activities of this compound include antibacterial, anti-inflammatory, and potential antitumor effects. Its structural analogs have been explored for various therapeutic applications.

Antibacterial Activity

Recent studies have demonstrated that derivatives of pyrrolo[3,4-b]pyridine exhibit potent antibacterial properties. For instance:

CompoundMIC (μg/mL)Target Organism
Isoniazid0.25Mycobacterium tuberculosis
Triclosan10Staphylococcus aureus
Pyrrolo Derivative3.125 - 12.5Staphylococcus aureus and Escherichia coli

These results indicate that modifications to the pyrrolo structure can enhance antibacterial efficacy against resistant strains .

Anti-inflammatory Activity

The anti-inflammatory potential of related compounds has also been investigated. For example, certain derivatives were shown to inhibit COX-2 activity with IC50 values comparable to established anti-inflammatory drugs like celecoxib:

CompoundIC50 (μmol)Comparison Drug
Pyrrole Derivative0.04 ± 0.09Celecoxib (0.04 ± 0.01)

This suggests that the pyrrolo framework may serve as a scaffold for developing new anti-inflammatory agents .

Structure-Activity Relationships (SAR)

Understanding the SAR of this compound is essential for optimizing its biological activity. Key findings include:

  • Chlorine Substitution: The presence of chlorine at the 2-position is critical for enhancing both antibacterial and anti-inflammatory activities.
  • Substituent Effects: Variations in substituents on the pyrrole ring can significantly alter potency and selectivity against specific pathogens or inflammatory pathways.
  • Lipophilicity and Solubility: Modifications that improve lipophilicity often correlate with increased cellular uptake and bioavailability.

Case Studies and Research Findings

Several studies have focused on the optimization of compounds based on the pyrrolo[3,4-b]pyridine scaffold:

  • Antimicrobial Studies:
    • A series of pyrrole derivatives were synthesized and tested against various bacterial strains, showing MIC values as low as 3.125 μg/mL against Staphylococcus aureus .
  • Anti-inflammatory Mechanisms:
    • Research indicated that specific derivatives could significantly reduce the expression of iNOS and COX-2 in vitro, suggesting a mechanism for their anti-inflammatory effects .
  • Cancer Research:
    • Preliminary investigations into the antitumor activity of related compounds have shown promise in inhibiting cancer cell proliferation in vitro.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-Chloro-6,7-dihydro-5H-pyrrolo[3,4-B]pyridine and its derivatives?

  • Methodological Answer : Synthesis typically involves multi-step reactions starting with pyridine or carbamate precursors. A one-pot process is reported for structurally related intermediates (e.g., 6-(5-chloro-2-pyridinyl)-7-hydroxy-6,7-dihydro-5H-pyrrolo[3,4-b]pyrazine-5-one), which involves sequential condensation, cyclization, and halogenation steps. Optimization of reaction conditions (e.g., temperature, solvent polarity) is critical to minimize side products .

Q. How is the molecular structure of this compound confirmed in academic research?

  • Methodological Answer : Techniques include:

  • X-ray crystallography for unambiguous confirmation of stereochemistry and bond angles (e.g., Acta Crystallographica reports for benzyl-substituted analogs) .
  • NMR spectroscopy (¹H, ¹³C, DEPT-135) to resolve proton environments and confirm substitution patterns.
  • High-resolution mass spectrometry (HRMS) for molecular formula validation.

Q. What analytical methods are used to detect and quantify impurities in this compound?

  • Methodological Answer : As an impurity in pharmaceuticals (e.g., Zopiclone derivatives), reverse-phase HPLC with UV detection (λ = 210–254 nm) is standard. Method validation includes specificity, linearity (R² > 0.995), and limit of detection (LOD < 0.1%). LC-MS/MS is used for structural elucidation of unknown impurities .

Advanced Research Questions

Q. How do researchers resolve contradictions in reported biological activities of this compound?

  • Methodological Answer : Dose-dependent effects are observed in animal models (e.g., anti-necroptotic activity at low doses vs. toxicity at high doses). Meta-analyses of in vitro/in vivo data, combined with pharmacokinetic modeling, help reconcile discrepancies. For example, variations in transporter affinity (e.g., binding proteins) may explain tissue-specific activity .

Q. What strategies optimize the compound’s metabolic stability and bioavailability?

  • Methodological Answer :

  • Prodrug design : Esterification of hydroxyl groups to enhance membrane permeability.
  • CYP450 inhibition assays : Identify metabolic hotspots (e.g., hepatic CYP3A4-mediated oxidation).
  • Nanoparticle encapsulation : Improves solubility and prolongs half-life (e.g., PEG-PLGA formulations). Data from related pyrrolopyrazines suggest a 2–3× increase in AUC (area under the curve) .

Q. What advanced techniques elucidate its subcellular localization and target interactions?

  • Methodological Answer :

  • Confocal microscopy with fluorescent probes (e.g., BODIPY-labeled analogs) to track organelle-specific accumulation.
  • Surface plasmon resonance (SPR) for real-time binding kinetics with targets like GABAA receptors (KD values in nM range).
  • Cryo-EM to resolve structural interactions with protein kinases (e.g., inhibition of MAPK pathways) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-6,7-dihydro-5H-pyrrolo[3,4-B]pyridine
Reactant of Route 2
2-Chloro-6,7-dihydro-5H-pyrrolo[3,4-B]pyridine

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